molecular formula C18H17ClN2O3S2 B2694353 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034363-33-0

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2694353
CAS No.: 2034363-33-0
M. Wt: 408.92
InChI Key: GKULOEOELVLFJJ-UHFFFAOYSA-N
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Description

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a chlorothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate. The chlorothiophene sulfonyl group is then attached via a sulfonylation reaction, using reagents such as chlorothiophene sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound could lead to the formation of quinoline N-oxide derivatives, while reduction could yield various reduced forms of the quinoline and piperidine rings.

Scientific Research Applications

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine: A structurally similar compound with a piperidine ring and a chlorothiophene sulfonyl group.

    Quinoline derivatives: Compounds with a quinoline core structure, which may have different substituents on the ring system.

Uniqueness

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to the combination of its quinoline core, piperidine ring, and chlorothiophene sulfonyl group. This unique structure may confer specific properties and activities that are not present in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULOEOELVLFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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